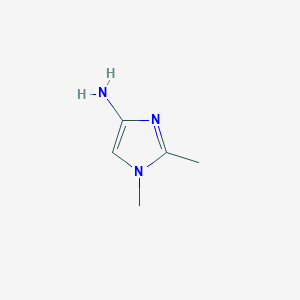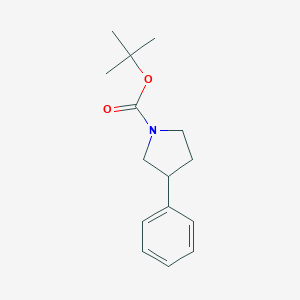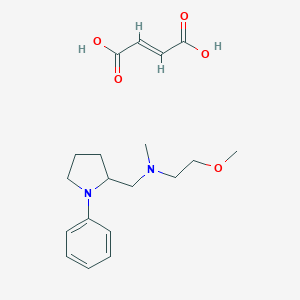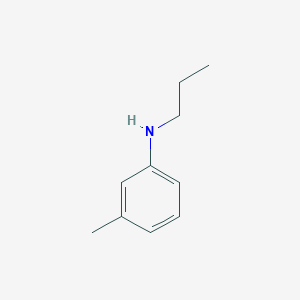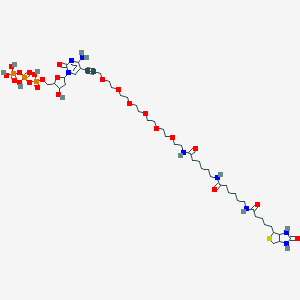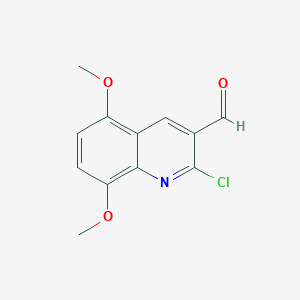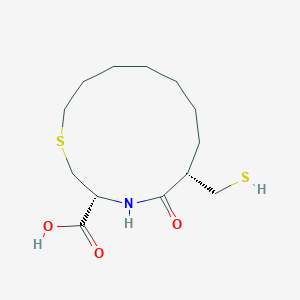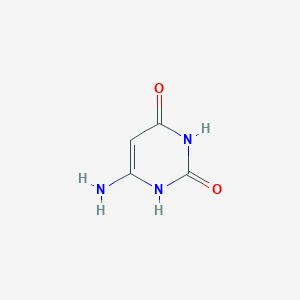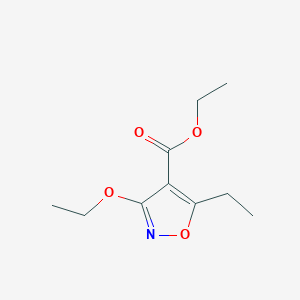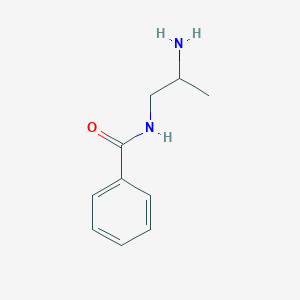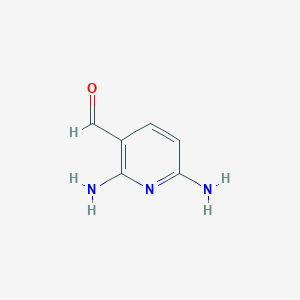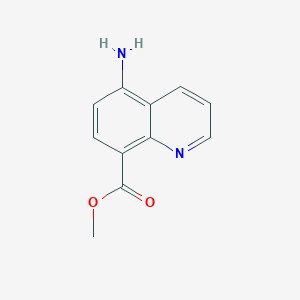![molecular formula C9H13NS B116384 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole CAS No. 157176-23-3](/img/structure/B116384.png)
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a valuable candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which could be beneficial in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been shown to have potential in the treatment of neurological disorders, as discussed earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is its relatively straightforward synthesis method. This makes it a viable option for large-scale production, which is important for drug development. Additionally, this compound has been extensively studied, with a significant amount of research available on its pharmacological properties. However, there are also limitations associated with the use of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, further research is needed to fully elucidate the potential side effects of this compound.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole. One potential area of research is the development of new antibiotics based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole, which could provide insight into its potential therapeutic applications. Finally, more research is needed to fully elucidate the potential side effects of this compound, which could inform its use in drug development.
Synthesemethoden
The synthesis of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves the reaction of 2-cyano-3-(isopropylthio)acrylonitrile with 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of the desired product, which can be further purified through column chromatography. The synthesis of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a relatively straightforward process, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has been extensively studied for its potential in medicinal chemistry. This compound has been found to exhibit promising antibacterial, antifungal, and anticancer properties. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique chemical structure of 1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole makes it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
157176-23-3 |
|---|---|
Produktname |
1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole |
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
3-propan-2-yl-5,6-dihydro-4H-thieno[3,4-c]pyrrole |
InChI |
InChI=1S/C9H13NS/c1-6(2)9-8-4-10-3-7(8)5-11-9/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
AEYCEJYWFWOKIT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2CNCC2=CS1 |
Kanonische SMILES |
CC(C)C1=C2CNCC2=CS1 |
Synonyme |
4H-Thieno[3,4-c]pyrrole,5,6-dihydro-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



